![molecular formula C22H24ClN3O B2666520 1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-62-9](/img/structure/B2666520.png)
1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Anti-Tumor Agents
Compounds related to 1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one have shown significant potential as anti-tumor agents. For example, certain benzopyrans containing a 3,4,5-trimethoxyphenyl ring demonstrate activity against human breast, CNS, and colon cancer cell lines. These compounds have undergone in vitro and in vivo testing for their effectiveness in treating these cancers (Jurd, 1996).
Antimicrobial Activity
Derivatives of pyrrolidine compounds have also been researched for their antimicrobial properties. Studies have shown that certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit notable antibacterial activity, particularly against A. baumannii and M. tuberculosis strains. These findings indicate the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Crystal Structure Analysis
Research into the crystal and molecular structures of compounds similar to this compound provides insights into their stability and interaction mechanisms. For instance, a study on 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one revealed weak stabilization by non-covalent interactions, which is crucial for understanding the properties and applications of these compounds (Grinev et al., 2019).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as cadmium(II) MOFs (Metal-Organic Frameworks), have been a focus area. These studies involve creating novel structures and analyzing their thermal stability and fluorescent properties, which can have implications for material science and chemistry applications (Li et al., 2012).
Molecular Interaction Studies
There are also studies on the molecular interactions of similar antagonists with receptors, which are crucial for drug design and development. Understanding these interactions can help in creating more effective pharmaceutical compounds (Shim et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-butyl-4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-11-25-15-17(13-21(25)27)22-24-19-9-4-5-10-20(19)26(22)14-16-7-6-8-18(23)12-16/h4-10,12,17H,2-3,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQRSKZMWHNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
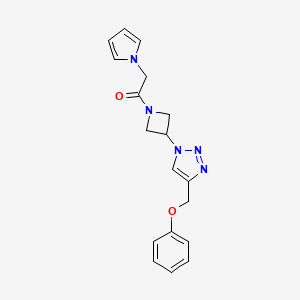
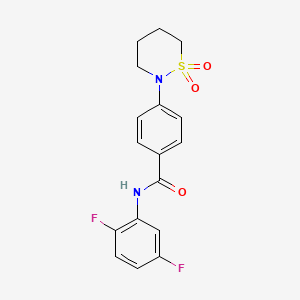
![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)

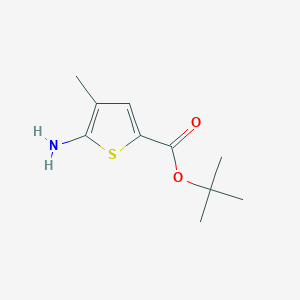

![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)
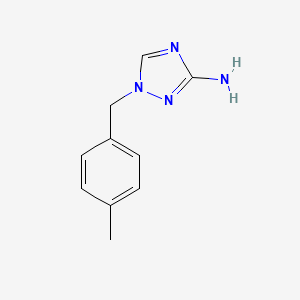
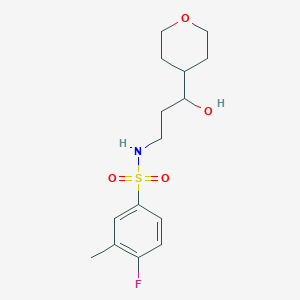
![2-Amino-4-(2-bromophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2666454.png)


![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
